
3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with appropriate reagents. One common method includes the use of hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction is often carried out in the presence of catalysts such as nano-ZnO to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like bromine or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nano-ZnO, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
Highlighting Uniqueness
Compared to similar compounds, 3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide stands out due to its unique carboximidamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H12N4 |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
3-methyl-5-phenylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C11H12N4/c1-8-7-10(15(14-8)11(12)13)9-5-3-2-4-6-9/h2-7H,1H3,(H3,12,13) |
Clave InChI |
ASKLWRJQWICPMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C2=CC=CC=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


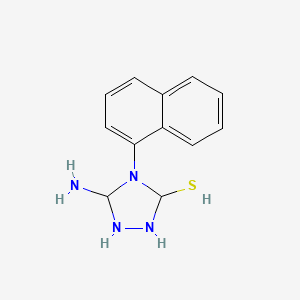
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)

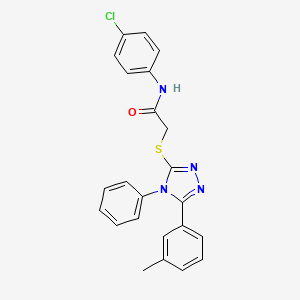
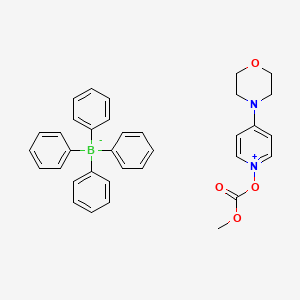
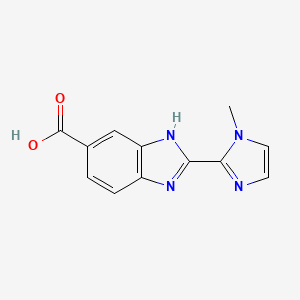

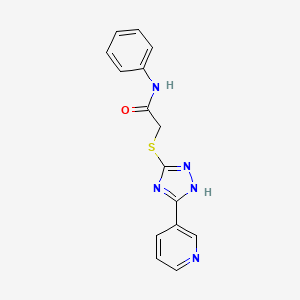
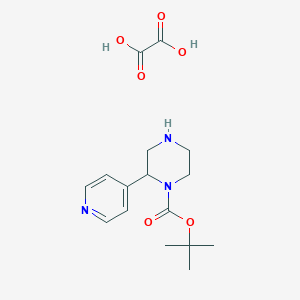
![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772131.png)
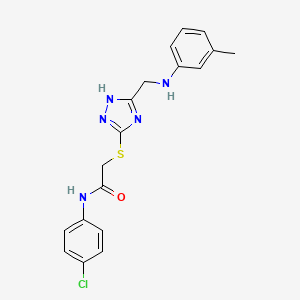
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)

